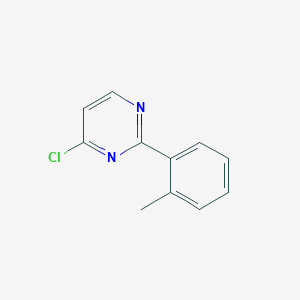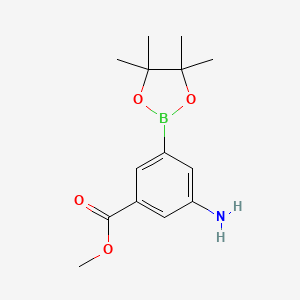![molecular formula C9H17N3 B1461663 methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1158052-79-9](/img/structure/B1461663.png)
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
Übersicht
Beschreibung
Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, also known as 3-methylpyrazole-4-methanamine, is an organic compound belonging to the class of amines. It is a colourless, crystalline solid that is insoluble in water.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Pyrazole derivatives, including compounds structurally related to "methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine," have been synthesized and characterized to understand their structural and chemical properties. For instance, Titi et al. (2020) explored the synthesis, characterization, and X-ray crystal study of pyrazole derivatives to identify their antitumor, antifungal, and antibacterial pharmacophore sites. Their research emphasizes the importance of these compounds in developing pharmaceuticals and highlights their biological activity against breast cancer and microbes (Titi et al., 2020).
Chemical Properties and Reactivity
The chemical properties and reactivity of pyrazole derivatives have been a subject of study to evaluate their potential applications in various fields. The work by Shin et al. (2016) on the synthesis, structure, and methyl methacrylate polymerization of cobalt(II), zinc(II), and cadmium(II) complexes with pyrazole-based ligands illustrates the utility of these compounds in catalysis and materials science. Their findings demonstrate how these complexes can polymerize methyl methacrylate, yielding polymers with higher molecular weights and narrower polydispersity indices (Shin et al., 2016).
Biological Activities
The biological activities of pyrazole derivatives, such as their antimicrobial and anticorrosive properties, have been extensively explored. Kodadi et al. (2007) reported on the synthesis of tridentate bipyrazolic compounds and their cytotoxic activity against tumor cell lines, highlighting the potential of these compounds in cancer research (Kodadi et al., 2007). Additionally, Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating their potential as corrosion inhibitors (Chetouani et al., 2005).
Eigenschaften
IUPAC Name |
N-methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-7(2)9-8(5-10-3)6-12(4)11-9/h6-7,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCZMKSHLRIKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1CNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1461580.png)

![4-[Methyl(oxan-4-yl)amino]benzoic acid](/img/structure/B1461582.png)
![N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1461585.png)
![2-Methyl-3-[(propan-2-yl)amino]benzoic acid](/img/structure/B1461587.png)

![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)

![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)


![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)
amine](/img/structure/B1461602.png)
